molecular formula C10H11ClFN B13253477 N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine

N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine

Cat. No.: B13253477
M. Wt: 199.65 g/mol
InChI Key: OJSVSRMLNCMQRT-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine is an organic compound that features a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Uniqueness

N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C10H11ClFN/c11-9-5-7(1-4-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2

InChI Key

OJSVSRMLNCMQRT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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